molecular formula C9H12N2O3 B15257359 2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B15257359
M. Wt: 196.20 g/mol
InChI Key: KMEVBJHTDCEZAU-UHFFFAOYSA-N
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Description

2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a sec-butyl group, a keto group at the 6th position, and a carboxylic acid group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Sec-butyl)-4,6-dioxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-(Sec-butyl)-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-(Sec-butyl)-6-amino-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

2-(Sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the sec-butyl group and the specific positioning of the keto and carboxylic acid groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-butan-2-yl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-3-5(2)7-10-4-6(9(13)14)8(12)11-7/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

KMEVBJHTDCEZAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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